

An In-depth Technical Guide to 3-Ethylisoxazole-5-carboxylic acid

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Compound of Interest

Compound Name: **3-Ethylisoxazole-5-carboxylic acid**

Cat. No.: **B082512**

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CAS Number: 14633-21-7

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: **3-Ethylisoxazole-5-carboxylic acid** is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its isoxazole core is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectroscopic characterization, and its role as a precursor for developing novel therapeutic agents. While specific biological data on this compound is limited, the broader isoxazole class exhibits a wide range of activities, making this molecule a valuable starting point for synthetic campaigns.

Physicochemical and Computational Data

3-Ethylisoxazole-5-carboxylic acid is a solid at room temperature.^[1] Its key properties are summarized below, providing essential data for reaction planning, solubility testing, and computational modeling.

Property	Value	Source
CAS Number	14633-21-7	[1]
Molecular Formula	C ₆ H ₇ NO ₃	[1]
Molecular Weight	141.12 g/mol	[1]
Boiling Point	316.1 °C at 760 mmHg (Predicted)	[2]
Density	1.273 g/cm ³ (Predicted)	[2]
Flash Point	145 °C (Predicted)	[2]
LogP	0.9352 (Predicted)	[1]
Topological Polar Surface Area (TPSA)	63.33 Å ²	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]
SMILES	O=C(C1=CC(CC)=NO1)O	[1]

Synthesis and Purification

The synthesis of **3-Ethylisoxazole-5-carboxylic acid** is most commonly achieved through the hydrolysis of its corresponding ester, such as ethyl 3-ethylisoxazole-5-carboxylate. This method offers high yields and straightforward purification. An alternative conceptual approach involves the 1,3-dipolar cycloaddition reaction to form the isoxazole ring, a foundational method in isoxazole chemistry.[\[3\]](#)

Experimental Protocol: Alkaline Hydrolysis of Ethyl 3-Ethylisoxazole-5-carboxylate

This protocol is adapted from a general procedure for the hydrolysis of isoxazole esters.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

- Ethyl 3-ethylisoxazole-5-carboxylate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Tetrahydrofuran (THF)
- Water (deionized)
- Hydrochloric acid (HCl), 1N
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Equipment:

- Round-bottom flask with magnetic stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve ethyl 3-ethylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and methanol.
- Hydrolysis: To the stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq). Allow the reaction to stir at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the organic solvents.

- Acidification: Redissolve the residue in water and transfer to a separatory funnel. Cool the solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 1N hydrochloric acid. A white precipitate should form.
- Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
- Washing and Drying: Combine the organic extracts and wash with brine (1 x volume). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting white solid, **3-Ethylisoxazole-5-carboxylic acid**, can be used directly or further purified by recrystallization if necessary.[\[4\]](#)



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Caption: Workflow for the synthesis of **3-Ethylisoxazole-5-carboxylic acid**.

Spectroscopic Characterization (Predicted)

While specific spectral data is not widely published, the expected spectroscopic characteristics can be reliably predicted based on the analysis of isoxazole and carboxylic acid functionalities. [\[6\]](#)[\[7\]](#)

Spectroscopy	Feature	Expected Chemical Shift / Absorption Range
¹ H NMR	Carboxylic Acid (-COOH)	δ 10.0 - 13.0 ppm (broad singlet)
Isoxazole Ring (-CH=)		δ 6.5 - 7.5 ppm (singlet)
Ethyl Group (-CH ₂ -)		δ 2.8 - 3.2 ppm (quartet, $J \approx 7.5$ Hz)
Ethyl Group (-CH ₃)		δ 1.2 - 1.5 ppm (triplet, $J \approx 7.5$ Hz)
¹³ C NMR	Carboxylic Acid (-C=O)	δ 165 - 180 ppm
Isoxazole Ring (C3, C5)		δ 155 - 170 ppm
Isoxazole Ring (C4)		δ 100 - 115 ppm
Ethyl Group (-CH ₂ -)		δ 20 - 25 ppm
Ethyl Group (-CH ₃)		δ 10 - 15 ppm
IR Spectroscopy	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad) [8][9]
C=O Stretch (Carboxylic Acid)		1690 - 1760 cm ⁻¹ (strong, sharp)[10]
C-O Stretch (Carboxylic Acid)		1210 - 1320 cm ⁻¹ (medium)[8]
C=N Stretch (Isoxazole Ring)		\sim 1600 cm ⁻¹
Mass Spectrometry	Molecular Ion [M] ⁺	m/z = 141
(EI)	Major Fragments	Loss of -OH (m/z = 124) Loss of -COOH (m/z = 96) McLafferty Rearrangement (m/z = 113, loss of C ₂ H ₄)[11] [12]

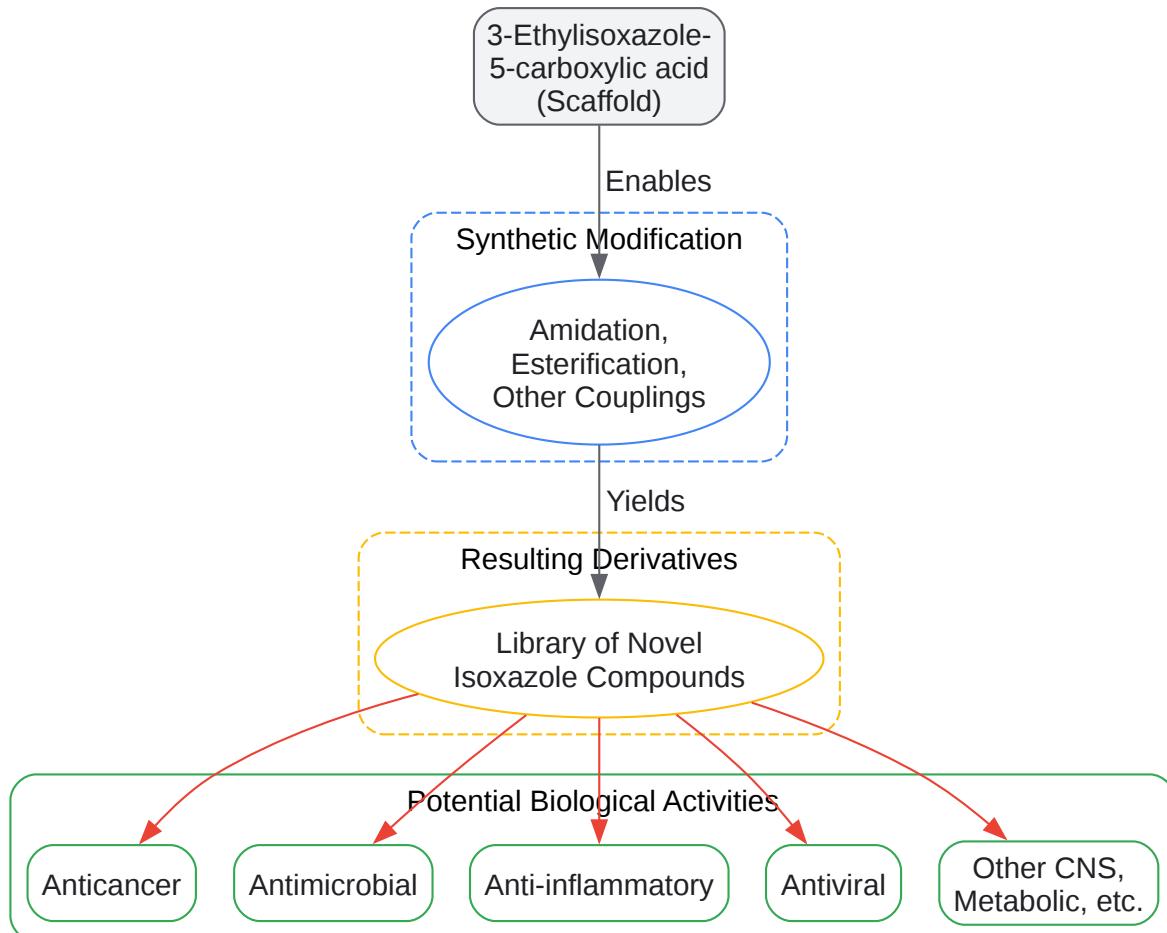
Biological and Pharmacological Context

Currently, **3-Ethylisoxazole-5-carboxylic acid** is primarily utilized as a chemical intermediate and a scaffold for further synthetic elaboration.[\[13\]](#) There is no extensive public data on its specific biological activities. However, the isoxazole ring system is a well-established "privileged structure" in medicinal chemistry, known to be a component of numerous compounds with a wide array of pharmacological effects.[\[14\]](#)[\[15\]](#)

Derivatives of isoxazole carboxylic acids have demonstrated significant potential in various therapeutic areas, including:

- **Anticancer:** Isoxazole-carboxamide derivatives have shown cytotoxic activity against various cancer cell lines.[\[15\]](#)[\[16\]](#)[\[17\]](#)
- **Antimicrobial:** The isoxazole nucleus is integral to many compounds with antibacterial and antifungal properties.[\[16\]](#)[\[18\]](#)
- **Anti-inflammatory:** Certain isoxazole-containing molecules, like the COX-2 inhibitor Valdecoxib, highlight the scaffold's importance in developing anti-inflammatory agents.[\[14\]](#)
- **Antiviral and Antitubercular:** Research has identified isoxazole derivatives with promising activity against viruses and *Mycobacterium tuberculosis*.[\[15\]](#)[\[19\]](#)

This compound serves as an ideal starting point for generating libraries of novel isoxazole derivatives through modification of the carboxylic acid group (e.g., forming amides, esters) to explore structure-activity relationships (SAR).



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Caption: Role as a scaffold for developing bioactive derivatives.

Safety and Handling

As with any research chemical, **3-Ethylisoxazole-5-carboxylic acid** should be handled in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier. Store the compound in a tightly sealed container in a dry, cool place.[1]

Conclusion

3-Ethylisoxazole-5-carboxylic acid (CAS 14633-21-7) is a valuable heterocyclic building block for drug discovery and development. While it does not have extensively documented biological activity on its own, its structural features—a stable isoxazole core and a reactive carboxylic acid handle—make it an excellent starting point for the synthesis of diverse chemical libraries. The proven track record of the isoxazole scaffold in a multitude of therapeutic areas ensures that this compound will remain relevant for researchers aiming to develop next-generation pharmaceuticals.

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